
7-叔丁氧基降冰片二烯
描述
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120548. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 銅化學氣相沉積 (CVD) 前驅體 7-叔丁氧基降冰片二烯已用於合成和表徵銅 (I) 化合物,這些化合物作為新的銅 CVD 前驅體 . 這些有機銅化合物是通過在 7-叔丁氧基降冰片二烯存在下,用 CuCl 與 Na(B-二酮) 反應製備的 . 熱壁化學氣相沉積實驗表明,這些化合物適用於在 200-260 °C 溫度範圍內沉積銅薄膜 .
π-絡合物結構研究
研究了降冰片二烯和 7-叔丁氧基降冰片二烯與 AgEu (fod)4 的π-絡合物結構 . 這項研究有助於理解這些絡合物的結構性質,這在各種應用中可能非常有用,包括開發新材料和催化劑 .
萘[2,3-f]異吲哚-1-羧酸乙酯的合成
7-叔丁氧基降冰片二烯已用於合成萘[2,3-f]異吲哚-1-羧酸乙酯 . 該化合物是由 7-叔丁氧基降冰片二烯製備的,並通過熱或光化學螯合反應定量轉化為萘[2,3-f]異吲哚-1-羧酸乙酯 .
作用机制
Target of Action
It has been studied in the context of π-complexes with ageu (fod)4 , suggesting potential interactions with these entities.
Mode of Action
It’s known that the compound can form π-complexes with AgEu (fod)4 , indicating that it may interact with these complexes, possibly influencing their structure or function
Biochemical Pathways
The compound’s ability to form π-complexes with AgEu (fod)4
Result of Action
生化分析
Biochemical Properties
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene plays a significant role in biochemical reactions, particularly in the context of polymerization. It is involved in ring-opening metathesis polymerization (ROMP), a type of polymerization that forms polymers through the opening of a cyclic monomer. This compound interacts with various enzymes and proteins that facilitate the polymerization process. For instance, it can interact with metathesis catalysts, which are enzymes that catalyze the breaking and reforming of carbon-carbon double bonds. The nature of these interactions is primarily catalytic, where the compound serves as a substrate for the enzyme, leading to the formation of polymeric products .
Cellular Effects
The effects of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By interacting with specific proteins in this pathway, 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in polymerization reactions, such as metathesis catalysts, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context of the reaction. Additionally, 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity. High doses of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can lead to cellular stress, oxidative damage, and disruption of normal cellular processes .
Metabolic Pathways
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interactions of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene with metabolic enzymes can modulate their activity, impacting the efficiency and outcome of metabolic processes .
Transport and Distribution
The transport and distribution of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The localization and accumulation of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene within specific tissues can influence its biochemical effects and overall efficacy. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus can impact gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production .
属性
IUPAC Name |
7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSCAGWOHYHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2C=CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236563 | |
| Record name | 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-06-5 | |
| Record name | 7-(1,1-Dimethylethoxy)bicyclo[2.2.1]hepta-2,5-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 877-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)
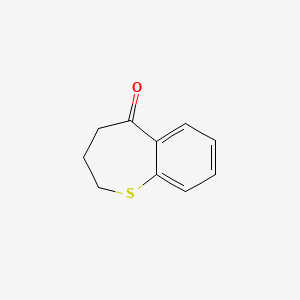
![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
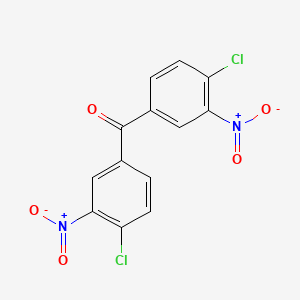
![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
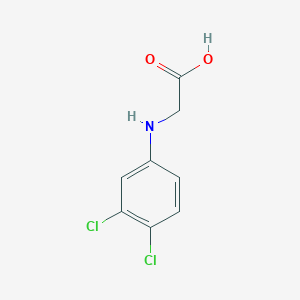
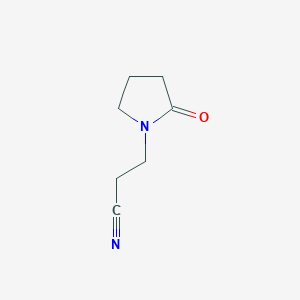
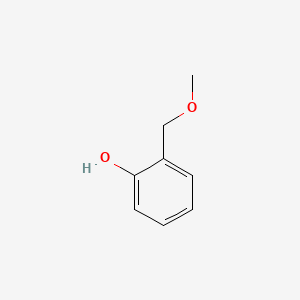

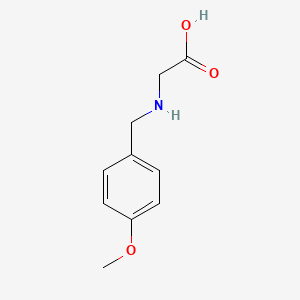

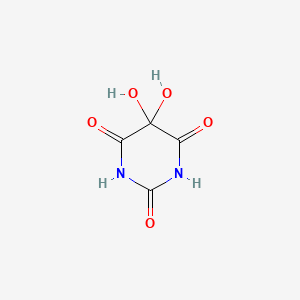
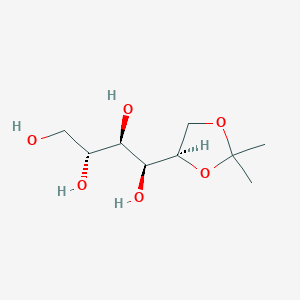
![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)
